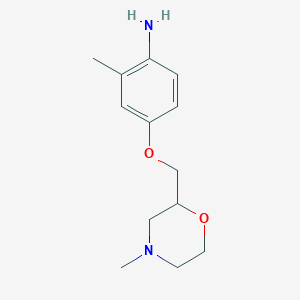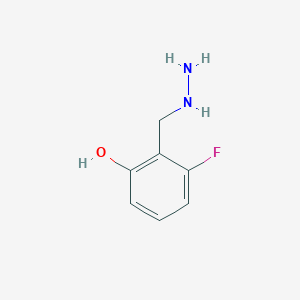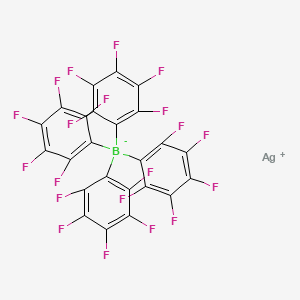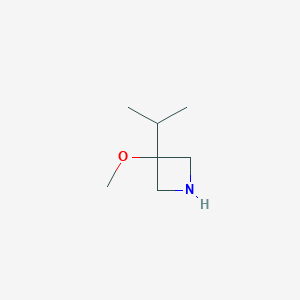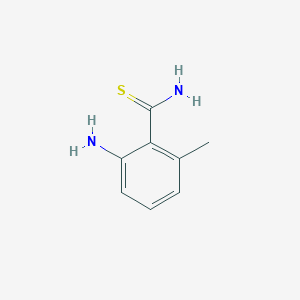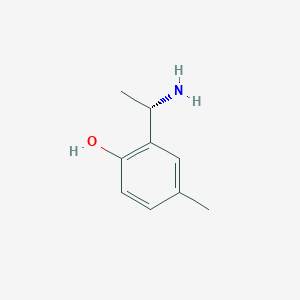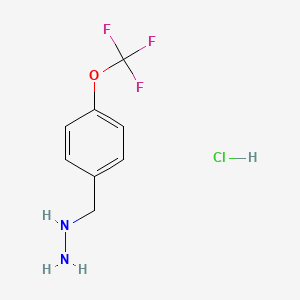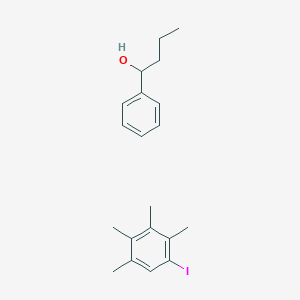
1-Iodo-2,3,4,5-tetramethylbenzene;1-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 1-phenylbutan-1-ol are two distinct organic compounds with unique structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound, while 1-phenylbutan-1-ol is an alcohol with a phenyl group attached to a butanol chain
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve the desired iodination .
1-Phenylbutan-1-ol
1-Phenylbutan-1-ol can be prepared through the reduction of 1-phenylbutan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
1-Phenylbutan-1-ol
1-Phenylbutan-1-ol undergoes several types of reactions, including:
Oxidation Reactions: It can be oxidized to form 1-phenylbutan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene is used in organic synthesis as a building block for the preparation of more complex molecules. It is also utilized in the study of reaction mechanisms and the development of new synthetic methodologies .
1-Phenylbutan-1-ol
1-Phenylbutan-1-ol finds applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It is also used in the production of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
1-Iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effect of the iodine atom. This activation facilitates nucleophilic substitution reactions and other transformations .
1-Phenylbutan-1-ol
The mechanism of action of 1-Phenylbutan-1-ol in biological systems involves its metabolism to form active metabolites that interact with specific molecular targets. These interactions can lead to various pharmacological effects, depending on the specific application .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene
Similar compounds include other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene. The uniqueness of 1-Iodo-2,3,4,5-tetramethylbenzene lies in its specific substitution pattern, which influences its reactivity and applications .
1-Phenylbutan-1-ol
Similar compounds include other phenyl-substituted alcohols such as 1-phenylethanol and 1-phenylpropan-1-ol. The uniqueness of 1-Phenylbutan-1-ol is attributed to its longer carbon chain, which affects its physical properties and applications .
Properties
Molecular Formula |
C20H27IO |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;1-phenylbutan-1-ol |
InChI |
InChI=1S/C10H13I.C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-6-10(11)9-7-4-3-5-8-9/h5H,1-4H3;3-5,7-8,10-11H,2,6H2,1H3 |
InChI Key |
NSPMVKUKQBWMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
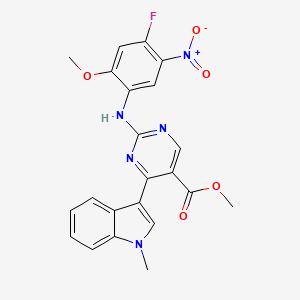
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
![4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
